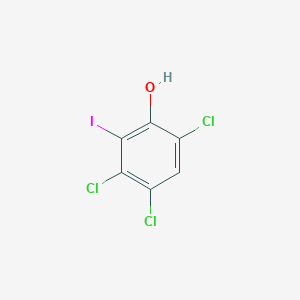

6-Iodo-2,4,5-trichlorophenol

Descripción

Research Significance of Polyhalogenated Phenols in Environmental and Chemical Sciences

Polyhalogenated phenols (PHPs), which contain multiple halogen atoms, are a focal point of research in both environmental and chemical sciences. Their significance stems from their widespread use as intermediates in the synthesis of pesticides, dyes, and pharmaceuticals. pjoes.com However, their persistence and potential for bioaccumulation in the environment raise concerns. nih.govpublications.gc.ca Many PHPs are considered priority pollutants due to their presence in industrial effluents and their formation as byproducts of water disinfection processes. icm.edu.plnih.gov

The study of PHPs is crucial for understanding their environmental fate, transport, and transformation. who.int Research has shown that these compounds can undergo various reactions in the environment, including photolysis and microbial degradation. publications.gc.ca Furthermore, the presence of multiple halogen atoms on the phenol (B47542) ring significantly influences the compound's chemical reactivity and biological activity. iwc.int In chemical sciences, PHPs serve as versatile building blocks for synthesizing more complex molecules. The specific arrangement and type of halogens on the phenolic ring allow for targeted chemical modifications, making them valuable in synthetic chemistry.

Specific Context of Iodinated Chlorophenols

Within the broader category of PHPs, iodinated chlorophenols represent a unique and important subclass. These compounds contain both iodine and chlorine atoms attached to the phenol ring. The presence of iodine, in particular, distinguishes their properties and reactivity from their solely chlorinated counterparts.

Iodinated disinfection byproducts (I-DBPs) have garnered considerable attention due to their potential for higher toxicity compared to their chlorinated or brominated analogs. nih.gov The formation of iodinated aromatic compounds, including iodinated chlorophenols, can occur during the chlorination of water that contains iodide ions and phenolic compounds. nih.govresearchgate.net The reaction kinetics and product formation are influenced by factors such as pH and the relative concentrations of reactants. nih.gov For instance, the reaction of free chlorine with iodide in water can produce free iodine, which exhibits greater reactivity towards phenolic compounds. nih.gov This enhanced reactivity can lead to the rapid formation of iodinated daughter products. nih.gov Understanding the formation mechanisms of these mixed halogenated phenols is critical for managing drinking water quality and mitigating potential health risks. researchgate.net

Current Research Frontiers and Unexplored Aspects of 6-Iodo-2,4,5-Trichlorophenol

While research on halogenated phenols is extensive, the specific compound This compound remains a relatively underexplored area. Much of the existing research has focused on more common chlorophenols or general studies on iodinated disinfection byproducts.

Current research frontiers for this compound involve several key areas. Firstly, there is a need for more detailed studies on its synthesis and characterization. While general methods for the iodination of phenols exist, specific and optimized synthetic routes for this compound are not widely reported. scielo.bracs.org Secondly, a thorough investigation of its physicochemical properties is required to predict its environmental behavior and to develop effective analytical methods for its detection.

Unexplored aspects of this compound include its specific toxicological profile and its environmental degradation pathways. While it is known that the toxicity of halogenated phenols can vary with the type and position of the halogen atoms, the specific biological effects of this compound are not well-documented. Furthermore, its persistence, potential for bioaccumulation, and the nature of its degradation products in various environmental compartments are yet to be fully elucidated. Future research should also focus on its potential applications in organic synthesis, leveraging the unique reactivity conferred by its specific halogen substitution pattern.

Chemical and Physical Properties of this compound

The following table summarizes the known chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C6H2Cl3IO |

| Molecular Weight | 323.34 g/mol fluorochem.co.uk |

| CAS Number | 82-62-2 fluorochem.co.uk |

| Physical State | Solid fluorochem.co.uk |

| Purity | Typically ≥97.0% fluorochem.co.uk |

| InChI | InChI=1S/C6H2Cl3IO/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H fluorochem.co.uk |

| InChI Key | TZJMOZJOHFZOAX-UHFFFAOYSA-N fluorochem.co.uk |

This data is based on available chemical supplier information. Further experimental validation may be required.

Structure

3D Structure

Propiedades

IUPAC Name |

3,4,6-trichloro-2-iodophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3IO/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZJMOZJOHFZOAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)I)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377730 | |

| Record name | 3,4,6-trichloro-2-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35020-03-2 | |

| Record name | 3,4,6-trichloro-2-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Chemical Modification of 6 Iodo 2,4,5 Trichlorophenol

Strategies for Regioselective Synthesis of Iodinated Trichlorophenols

Achieving the specific isomer 6-Iodo-2,4,5-trichlorophenol requires careful control over the iodination process. The inherent directing effects of the hydroxyl and chloro groups on the phenol (B47542) ring, along with the chosen synthetic method, are critical in guiding the iodine atom to the desired position.

Direct iodination of 2,4,5-trichlorophenol (B144370) presents a straightforward approach to introduce an iodine atom onto the aromatic ring. However, the electrophilic nature of iodine itself is often insufficient for efficient reaction with deactivated aromatic systems. rsc.org To overcome this, iodination is typically performed in the presence of an oxidizing agent. organicmystery.com Systems such as molecular iodine (I₂) combined with hydrogen peroxide (H₂O₂), iodic acid (HIO₃), or silver salts like silver sulfate (B86663) (Ag₂SO₄) are employed to generate a more potent iodinating species, such as the iodonium (B1229267) ion (I⁺). google.comscielo.brnih.govorgsyn.org

For instance, the use of iodine and hydrogen peroxide in an aqueous medium has been shown to be an effective method for the iodination of phenols. scielo.brscielo.br This method is noted for its selectivity, which can be influenced by the reaction conditions. The interaction between the iodinating species and the phenolic hydroxyl group can direct the electrophilic attack to the ortho positions. scielo.brscielo.br In the case of 2,4,5-trichlorophenol, the single available ortho position (C6) is the primary target for iodination. However, the regioselectivity can be influenced by the specific reagents and solvents used. For example, iodination of 3,5-dichlorophenol (B58162) with silver salt/I₂ reagents showed that reactions in acetonitrile (B52724) led to significantly improved para regioselectivity compared to reactions in hexane. nih.gov

| Reagent System | Oxidizing Agent | Typical Solvent | Key Feature |

| I₂ / H₂O₂ | Hydrogen Peroxide | Water | Environmentally benign, directs ortho. scielo.brscielo.br |

| I₂ / HIO₃ | Iodic Acid | Acetic Acid | Forms a potent iodinating species. orgsyn.org |

| I₂ / Silver Salts (e.g., Ag₂SO₄) | Silver Salt | Acetonitrile, Dichloromethane | Activates I₂ by forming insoluble silver iodide. nih.gov |

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. thieme-connect.comnih.govwikipedia.org This technique involves the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgnih.gov For phenols, the hydroxyl group itself is not a suitable DMG as it is acidic and would be deprotonated by the strong base. Therefore, it must first be protected with a suitable group, such as an O-carbamate. thieme-connect.comnih.gov

The O-aryl N-isopropylcarbamate group, for example, serves as an effective DMG. thieme-connect.com The substrate is first treated with a strong base like n-butyllithium in the presence of a ligand such as TMEDA at low temperatures. This generates a lithiated intermediate specifically at the ortho position to the carbamate (B1207046) group. thieme-connect.com Quenching this aryllithium species with an iodine source, such as molecular iodine (I₂), introduces the iodine atom regioselectively. thieme-connect.com Subsequent removal of the carbamate directing group reveals the phenolic hydroxyl group, yielding the desired ortho-iodinated phenol. thieme-connect.com This multi-step approach offers high regioselectivity that may not be achievable through direct iodination. thieme-connect.comresearchgate.net

An alternative to direct functionalization of the 2,4,5-trichlorophenol scaffold is to build the molecule through a multi-step sequence starting from a different precursor. One documented pathway to 2,4,5-trichlorophenol itself, which could then be subjected to iodination, begins with 1,2,4-trichlorobenzene. google.com This precursor is nitrated to form 1,2,4-trichloro-5-nitrobenzene. The nitro group is then reduced to an amine, yielding 2,4,5-trichloroaniline. google.comchemicalbook.com Diazotization of the aniline (B41778) with a nitrite (B80452) source in the presence of an acid, followed by hydrolysis of the resulting diazonium salt, produces 2,4,5-trichlorophenol. google.comchemicalbook.com This phenol can then undergo regioselective iodination as described in the previous sections to afford this compound. This method, while longer, can be advantageous for producing a highly pure starting material for the final iodination step. google.com

Another approach involves the acid-catalyzed rearrangement of bicyclic ketone precursors, which can be synthesized from Diels-Alder cycloadducts. researchgate.net This strategy allows for the construction of highly substituted phenols with specific substitution patterns.

Advanced Spectroscopic and Chromatographic Characterization

Structural Elucidation Techniques for 6-Iodo-2,4,5-Trichlorophenol and Analogs

The molecular structure of this compound is confirmed through a combination of spectroscopic methods. Each technique provides unique and complementary information regarding the compound's atomic composition, connectivity, and chemical environment.

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and probe the molecular structure of a compound based on its characteristic vibrational modes.

For this compound, the FTIR spectrum is expected to display several key absorption bands. The hydroxyl group (-OH) typically exhibits a broad absorption band in the region of 3200-3600 cm⁻¹ due to O-H stretching vibrations, with its exact position and shape influenced by hydrogen bonding. The C-O stretching vibration of the phenol (B47542) is expected around 1200 cm⁻¹. Aromatic C=C stretching vibrations usually appear in the 1450-1600 cm⁻¹ range. The substitution pattern on the benzene (B151609) ring influences the C-H out-of-plane bending vibrations below 900 cm⁻¹. Furthermore, the carbon-halogen bonds give rise to absorptions in the lower frequency region of the spectrum; C-Cl stretches are typically found between 600 and 800 cm⁻¹, while the C-I stretch occurs at even lower wavenumbers, generally below 600 cm⁻¹.

In a study of the related compound 2,4,6-trichlorophenol (B30397), characteristic bands were observed that can be used for comparison. mdpi.com For instance, signals corresponding to the vibrations of the C–Cl and C–OH functional groups, as well as C=C and C-H vibrations of the aromatic ring, have been identified. mdpi.com The FTIR spectra of calcined layered double hydroxides (LDH) show a band at 1360 cm⁻¹ attributed to carbonate ions and bands in the 500-750 cm⁻¹ range from metal-oxygen-metal stretching. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by providing information about the chemical environment of individual atoms, primarily ¹H (proton) and ¹³C (carbon-13).

The ¹H NMR spectrum of this compound is predicted to be relatively simple. It would feature a singlet for the single aromatic proton (H-3) and another singlet for the hydroxyl proton, which may be broad and whose chemical shift is dependent on concentration and solvent. The chemical shift of the aromatic proton is influenced by the surrounding electron-withdrawing halogen substituents and the electron-donating hydroxyl group. For comparison, the aromatic protons of 2,4,6-trichlorophenol appear as a singlet at approximately 7.27 ppm in CDCl₃. chemicalbook.com

The ¹³C NMR spectrum would show six distinct signals, one for each carbon atom in the aromatic ring, as they are all in unique chemical environments. The chemical shifts are determined by the attached substituent (I, Cl, or OH) and their position on the ring. The carbon bearing the hydroxyl group (C-1) would be significantly deshielded, appearing far downfield. The carbons bonded to chlorine and iodine (C-2, C-4, C-5, C-6) would also have their chemical shifts influenced by the electronegativity and anisotropic effects of the halogens. For instance, in 2,3,5,6-tetrachloro-4-iodopyridine, the carbon signals of the pyridine (B92270) ring are observed at δ = 120.8, 122.9, 126.3, 141.4, and 155.7 ppm. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign each proton and carbon signal and confirm the substitution pattern.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places).

For this compound (C₆H₂Cl₃IO), HRMS would provide an experimental mass that can be matched to its theoretical (calculated) exact mass. A key feature in the mass spectrum would be the distinctive isotopic pattern of the molecular ion peak. This pattern arises from the natural abundance of chlorine isotopes (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%). The presence of three chlorine atoms will result in a characteristic cluster of peaks (M, M+2, M+4, M+6) with predictable relative intensities, serving as a clear indicator for the number of chlorine atoms in the molecule. The fragmentation pattern in the mass spectrum can also provide structural information, with common losses including halogen atoms and carbon monoxide (CO) from the phenolic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic Separation Methods for Analysis and Purification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, both gas and liquid chromatography are vital for its analysis in environmental or biological samples and for its isolation.

Gas chromatography is a common technique for separating and analyzing volatile compounds. Due to the polar nature of the phenolic hydroxyl group, which can lead to poor peak shape and adsorption on the GC column, halogenated phenols are often derivatized before analysis. s4science.atnih.gov Common derivatization methods include acetylation or silylation, which convert the polar -OH group into a less polar ester or ether, improving chromatographic performance. s4science.atosti.govoup.com

Method development involves selecting the appropriate capillary column, typically one with a non-polar or mid-polarity stationary phase such as a 5% phenyl-polydimethylsiloxane (e.g., DB-5 or equivalent). The temperature program is optimized to ensure adequate separation from other halogenated phenols or contaminants. researchgate.net For detection, an Electron Capture Detector (ECD) is highly sensitive to halogenated compounds and is often used for trace analysis. nih.gov However, Gas Chromatography-Mass Spectrometry (GC-MS) is preferred for its superior selectivity and ability to provide structural confirmation of the analyte. osti.govresearchgate.netosti.govresearchgate.net

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is well-suited for the analysis of polar and non-volatile compounds like this compound without the need for derivatization. Reversed-phase HPLC is the most common mode used for separating halogenated phenols. nih.govasianpubs.org

Method development focuses on optimizing the separation on a suitable column. While standard C18 columns are widely used, pentafluorophenyl (PFP) stationary phases can offer enhanced selectivity for positional isomers of halogenated compounds due to unique dipole-dipole and π-π interactions. thermofisher.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to suppress the ionization of the phenolic group and ensure good peak shape. nih.govasianpubs.org A gradient elution, where the proportion of the organic solvent is increased during the run, is usually employed to separate compounds with a wide range of polarities. asianpubs.org Detection is commonly achieved using a UV-Vis detector, as phenols absorb UV light, or more selectively and sensitively with a tandem mass spectrometer (LC-MS/MS). nih.govrsc.org

Table of Compounds Mentioned

Gas Chromatography (GC) Method Development and Optimization

Advanced Structural Analysis (e.g., X-ray Diffraction)

Advanced structural analysis techniques are pivotal in elucidating the precise three-dimensional arrangement of atoms within a molecule, providing invaluable insights into its chemical behavior and interactions. While specific X-ray diffraction data for this compound is not widely available in public literature, the principles of this technique and its application to similar halogenated phenols can be described.

For a compound like this compound, X-ray diffraction analysis would be expected to provide detailed information on:

The planarity of the benzene ring.

The precise bond lengths of the carbon-chlorine and carbon-iodine bonds, which can be influenced by electronic effects within the molecule.

The bond angles between the substituents on the aromatic ring.

The conformation of the hydroxyl group relative to the halogen substituents.

Intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl group and potential halogen bonding interactions.

While specific crystallographic data for this compound is not provided here, the table below illustrates the type of information that would be obtained from such an analysis, based on data for the related compound, 2,4,5-trichlorophenol (B144370). nih.gov

Table 1: Illustrative Crystallographic Data Parameters

| Parameter | Description |

|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a more detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | These parameters define the size and shape of the repeating unit cell of the crystal. |

| Bond Lengths (e.g., C-Cl, C-I, C-O) | The distances between the centers of bonded atoms. |

| Bond Angles (e.g., Cl-C-C, I-C-C) | The angles formed between three connected atoms. |

It is important to note that the presence of the large iodine atom in this compound would significantly influence its crystal packing and intermolecular interactions compared to its non-iodinated counterpart.

Environmental Transformation and Degradation Pathways of 6 Iodo 2,4,5 Trichlorophenol

Abiotic Degradation Mechanisms

No specific studies were found that detail the abiotic degradation of 6-Iodo-2,4,5-trichlorophenol. This includes a lack of information on the following key processes:

Direct Photolysis

Chemical Oxidation Pathways:Data on the reactivity of this compound with key environmental oxidants such as hydroxyl radicals or sulfate (B86663) radicals is not present in the available literature.

Biotic Degradation Mechanisms

Similarly, there is a lack of research on the microbial or enzymatic degradation of this compound. Studies on other polyhalogenated aromatic compounds, such as triiodinated benzoates used as X-ray contrast agents, have been conducted. asm.org Some general observations from this related research indicate that microorganisms capable of degrading chlorinated compounds may sometimes also dehalogenate corresponding iodinated molecules. asm.org However, without specific studies on this compound, it is impossible to determine its susceptibility to biodegradation or the potential metabolic pathways involved.

Microbial Metabolism and Biodegradation Studies

Microorganisms have evolved diverse metabolic strategies to utilize or transform halogenated phenols. These processes are fundamental to the natural attenuation of these contaminants in the environment.

Under aerobic conditions, microorganisms often employ oxygenase enzymes to initiate the degradation of chlorinated aromatic compounds. While direct studies on this compound are limited, the degradation of similar compounds like 2,4,6-trichlorophenol (B30397) (2,4,6-TCP) provides valuable insights.

The aerobic degradation of 2,4,6-TCP is well-documented and often proceeds through a chlorocatechol pathway. nih.gov For instance, the bacterium Ralstonia eutropha JMP134(pJP4) degrades 2,4,6-TCP by first converting it to 2,6-dichlorohydroquinone. nih.gov This is followed by further transformation to 6-chlorohydroxyquinol, which is then cleaved to form 2-chloromaleylacetate. nih.gov Subsequent enzymatic reactions lead to the removal of the remaining chlorine atom and entry into central metabolic pathways like the tricarboxylic acid (TCA) cycle. researchgate.net Fungi, such as Aspergillus nidulans, are also known to degrade monochlorophenols via chlorocatechol intermediates. ub.edu The white-rot fungus Phanerochaete chrysosporium mineralizes 2,4,5-trichlorophenol (B144370), involving oxidative dechlorination reactions catalyzed by peroxidases. nih.govasm.org

The initial step in the aerobic breakdown of 2,4,6-TCP by some bacteria involves a monooxygenase that converts it to 2,6-dichlorohydroquinone, which is then transformed into 6-chlorohydroxyquinol. researchgate.netpsu.edu The 6-chlorohydroxyquinol is subsequently cleaved by a dioxygenase to produce 2-chloromaleylacetate, which is further metabolized to maleylacetate (B1240894). nih.govresearchgate.net

Table 1: Key Enzymes and Intermediates in Aerobic Degradation of Trichlorophenols

| Precursor Compound | Key Enzyme(s) | Intermediate(s) | Final Products (before central metabolism) |

| 2,4,6-Trichlorophenol | 2,4,6-TCP monooxygenase, 6-chlorohydroxyquinol 1,2-dioxygenase, Maleylacetate reductase | 2,6-Dichlorohydroquinone, 6-Chlorohydroxyquinol, 2-Chloromaleylacetate | β-ketoadipate |

| 2,4,5-Trichlorophenol | Lignin (B12514952) peroxidase (LiP), Manganese peroxidase (MnP) | 2,5-Dichloro-1,4-benzoquinone, 2,5-Dichloro-1,4-hydroquinone, 5-Chloro-1,2,4-trihydroxybenzene | 1,2,4,5-Tetrahydroxybenzene |

In anaerobic environments, reductive dehalogenation is a critical transformation process for highly halogenated compounds. This process involves the removal of a halogen atom and its replacement with a hydrogen atom.

Studies on anaerobic microbial consortia have demonstrated the reductive dehalogenation of various iodinated and chlorinated phenols. An anaerobic microbial consortium enriched from marine sponge tissue was shown to reductively deiodinate 2,4,6-triiodophenol (B146134) (2,4,6-TIP) to 4-iodophenol (B32979) and 2-iodophenol (B132878). researchgate.net Another enrichment from industrial sediments reductively deiodinated 2,4,6-TIP, 2,4-diiodophenol, and 2-iodophenol, indicating a preference for the removal of ortho-substituted iodines. researchgate.net

The bacterium Desulfitobacterium frappieri PCP-1 can reductively dechlorinate pentachlorophenol (B1679276) (PCP) to 3-chlorophenol. asm.org This strain has also been shown to be induced by 2,4,6-TCP for ortho-dechlorinating activity. asm.orginrs.ca The process of reductive dechlorination can be sequential, as seen in the transformation of 2,4,6-TCP to 2,4-dichlorophenol (B122985) (2,4-DCP) and then to 4-chlorophenol (B41353) (4-CP) by mixed anaerobic cultures. researchgate.net

Deiodination is generally more favorable than dechlorination due to the lower dissociation energy of the C-I bond compared to the C-Cl bond. nih.gov This suggests that in a compound like this compound, the iodine atom would likely be removed preferentially during anaerobic degradation. Research has shown that ortho-iodophenols are particularly susceptible to deiodination in vivo. nih.gov

The degradation of recalcitrant compounds like halogenated phenols is often facilitated by co-metabolism, where the microorganisms utilize a more readily available carbon source for growth and energy while fortuitously transforming the target contaminant. mdpi.com Adding easily degradable carbon sources like glucose, acetate (B1210297), or ethanol (B145695) has been shown to enhance the removal of chlorophenols. mdpi.com For instance, the degradation of 2,4,6-TCP by aerobic granules was achieved with glucose or acetate as a co-substrate. nih.gov

Metagenomic studies have identified key functional genes involved in the degradation of 2,4,6-TCP. mdpi.comresearchgate.net The abundance of these genes can be influenced by the type of co-substrate provided. mdpi.com Genes such as tcpA (2,4,6-TCP monooxygenase), chqB (chlorohydroxyquinol 1,2-dioxygenase), and mal-r (maleylacetate reductase) are crucial for the aerobic degradation pathway. mdpi.commdpi.com The presence and abundance of these genes within a microbial community are indicative of its potential to degrade chlorophenols. For example, a study found that the abundance of the chqB gene was positively correlated with the metabolic capacity for 2,4,6-TCP. mdpi.com The tcp gene cluster, responsible for efficient 2,4,6-TCP degradation, has been identified in Ralstonia species. nih.gov

Anaerobic Reductive Dehalogenation (Dechlorination and Deiodination)

Enzymatic Transformation Processes (e.g., O-methylation to Anisoles)

Besides degradation, enzymatic transformations can lead to the formation of other persistent compounds. A notable example is the O-methylation of halophenols to their corresponding haloanisoles, which are known for their strong, musty odors. researchgate.net

Microbial O-methylation of 2,4,6-trichlorophenol (2,4,6-TCP) to 2,4,6-trichloroanisole (B165457) (2,4,6-TCA) is a well-documented process. researchgate.netnih.govnih.gov This transformation is catalyzed by chlorophenol O-methyltransferases (CPOMTs). nih.gov Various microorganisms, including bacteria, fungi, and even some algae, have been shown to possess the ability to methylate chlorophenols. nih.gov The process can involve S-adenosyl methionine (SAM) as a methyl donor, although SAM-independent pathways also exist. nih.gov This transformation is a concern in drinking water systems, where biofilms on pipe surfaces can convert residual 2,4,6-TCP into the potent odorant 2,4,6-TCA. researchgate.netnih.gov

Identification and Characterization of Transformation Products and Intermediates

Understanding the transformation pathways requires the identification of both stable and transient intermediate compounds.

During the degradation of halogenated phenols, a variety of intermediates can be formed. In the aerobic degradation of 2,4,5-trichlorophenol by Phanerochaete chrysosporium, the pathway involves a series of oxidative dechlorination and quinone reduction steps. nih.gov The initial product is 2,5-dichloro-1,4-benzoquinone, which is then reduced to 2,5-dichloro-1,4-hydroquinone. nih.gov This is followed by oxidation to 5-chloro-4-hydroxy-1,2-benzoquinone, which is then reduced to 5-chloro-1,2,4-trihydroxybenzene. nih.gov A final cycle of oxidative dechlorination and reduction leads to 1,2,4,5-tetrahydroxybenzene. nih.gov

In the anaerobic reductive dehalogenation of 2,4,6-TCP, common intermediates include 2,4-dichlorophenol and 4-chlorophenol. researchgate.net The phototransformation of iodinated phenols in marine environments can lead to the formation of iodo(hydro)quinones, which can be more toxic than the parent compounds, and subsequently to less toxic hydroxyl-iodo(hydro)quinones. nih.gov

Table 2: Identified Transformation Intermediates of Trichlorophenols

| Parent Compound | Process | Intermediates |

| 2,4,5-Trichlorophenol | Aerobic degradation by P. chrysosporium | 2,5-Dichloro-1,4-benzoquinone, 2,5-Dichloro-1,4-hydroquinone, 5-Chloro-4-hydroxy-1,2-benzoquinone, 5-Chloro-1,2,4-trihydroxybenzene |

| 2,4,6-Trichlorophenol | Aerobic degradation by R. eutropha | 2,6-Dichlorohydroquinone, 6-Chlorohydroxyquinol, 2-Chloromaleylacetate |

| 2,4,6-Trichlorophenol | Anaerobic reductive dechlorination | 2,4-Dichlorophenol, 4-Chlorophenol |

| 2,4,6-Trichlorophenol | Enzymatic O-methylation | 2,4,6-Trichloroanisole |

Potential for Higher Halogenated Byproducts (e.g., Dioxin formation from related trichlorophenols)

While specific research on the transformation of this compound into higher halogenated byproducts is not extensively documented, the environmental behavior of structurally analogous trichlorophenols provides significant insight. The arrangement of halogen substituents on the phenol (B47542) ring is a critical factor in the formation of more complex and often more toxic compounds, such as polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs).

Dioxin Formation from Trichlorophenol Precursors

The formation of dioxins from chlorophenols is a well-documented phenomenon, particularly in thermal processes like waste incineration. nih.govusda.gov The primary mechanism involves the condensation of chlorophenol precursors. lidsen.com Studies focusing on isomers like 2,4,6-trichlorophenol (2,4,6-TCP) and 2,4,5-trichlorophenol are particularly relevant due to their structural similarity to this compound.

Research indicates that specific conditions are conducive to dioxin formation. These include elevated temperatures, the presence of alkalinity or free halogens, and the catalytic action of metals. usda.gov Quantum chemical studies and simulation models have detailed the kinetics and mechanisms of these reactions. For instance, the gas-phase formation of PCDD/Fs from 2,4,6-TCP has been shown to occur in a temperature range of 600–1200 K. nih.gov A key structural requirement for the formation of PCDDs through the condensation of chlorophenols is the presence of at least one chlorine atom in an ortho position relative to the hydroxyl group. nih.gov Given that this compound possesses a chlorine atom at the C-2 (ortho) position, it meets this structural prerequisite for potentially forming halogenated dioxins.

Furthermore, biological systems have been shown to produce dioxin-like compounds from trichlorophenols. One study found that metabolism of 2,4,5-trichlorophenol by post-mitochondrial rat liver fractions resulted in the formation of a dihydroxychlorobiphenyl, hydroxychlorodiphenyl ethers, and a hydroxychlorodibenzodioxin or hydroxychlorodiphenoquinone. cdc.gov

The conditions and key findings related to dioxin formation from trichlorophenols are summarized in the table below.

Table 1: Research Findings on Dioxin Formation from Trichlorophenol Precursors

| Precursor(s) | Conditions / Environment | Key Findings | Source(s) |

| 2,4,6-Trichlorophenol (2,4,6-TCP), 2,4-Dichlorophenol (2,4-DCP) | Homogeneous gas-phase (600-1200 K), typical of municipal waste incinerators. | At least one ortho-chlorine substituent is necessary for PCDD formation from chlorophenol condensation. | nih.gov |

| Trichlorophenol (generic) | Gas phase simulation; non-isothermal conditions. | The maximum rate of formation was observed around 650°C. Cooling rates significantly impact the net formation. | researchgate.net |

| Ortho-halogenated phenols (e.g., 2,4,5-Trichlorophenol) | Chemical processing environments. | Elevated temperatures combined with alkalinity or the presence of free halogens promote dioxin formation. | usda.gov |

| Chlorophenols | Thermal systems with fly ash. | Dioxins (PCDDs) are primarily formed by the condensation of chlorophenols. Copper on fly ash can act as a catalyst. | lidsen.com |

| 2,4,5-Trichlorophenol | In vitro metabolism using rat liver fractions (S-9). | Metabolites included a hydroxychlorodibenzodioxin or hydroxychlorodiphenoquinone. | cdc.gov |

Formation of Other Polyhalogenated Byproducts

Beyond dioxins, halogenated phenols can transform into other higher halogenated byproducts, particularly in environments rich in other halides. The presence of the iodo-substituent on this compound introduces pathways for the formation of mixed-halogen compounds.

Studies on the phototransformation of iodinated phenols in seawater have shown that they can undergo photonucleophilic substitutions. nih.gov For example, 2,4,6-triiodophenol, when exposed to light in seawater, can transform into brominated and chlorinated counterparts as iodide is substituted by bromide and chloride ions present in the water. nih.gov This suggests that this compound could potentially transform into bromo-chloro-phenols or other mixed-halogen species under similar conditions.

Additionally, oxidation processes in the presence of iodide can lead to the formation of more heavily iodinated phenols. Research on phenol degradation in water with high iodide levels using advanced oxidation processes demonstrated a stepwise iodination pathway. nih.gov Phenol was first converted to 2-iodophenol and 4-iodophenol, which then transformed into di-iodophenols, and ultimately 2,4,6-triiodophenol was produced. nih.gov This indicates a potential pathway for this compound to incorporate additional iodine atoms, leading to the formation of di-iodo-trichlorophenols or other polyhalogenated structures.

Table 2: Examples of Higher Halogenated Byproduct Formation from Phenolic Compounds

| Parent Compound | Conditions / Environment | Higher Halogenated Byproducts Formed | Source(s) |

| Phenol | Advanced oxidation (LDH-PDS system) in high-iodide water. | 2-Iodophenol, 4-Iodophenol, 2,4-Diiodophenol, 2,6-Diiodophenol, 2,4,6-Triiodophenol. | nih.gov |

| 2,4,6-Triiodophenol | Phototransformation in seawater (containing bromide and chloride ions). | Bromodiiodophenols, Chlorodiiodophenols. | nih.gov |

| 2,6-Diiodo-4-nitrophenol | Phototransformation in seawater. | 2-Bromo-6-iodo-4-nitrophenol, 2-Chloro-6-iodo-4-nitrophenol. | nih.gov |

Lack of Scientific Data Prevents Detailed Analysis of this compound

A comprehensive review of scientific literature reveals a significant lack of available data for the chemical compound This compound (CAS No. 35020-03-2). While the compound is documented and available from chemical suppliers, there is insufficient public research to construct a detailed article concerning its environmental occurrence, distribution, and fate as requested.

The initial inquiry sought to elaborate on the following specific areas:

Occurrence in Natural and Engineered Aquatic Environments: Including its detection in surface waters, groundwater, wastewater treatment plant effluents, and drinking water.

Environmental Partitioning and Distribution: Focusing on sorption and desorption dynamics in soil and sediment, and its bioavailability.

Volatilization from Aqueous and Soil Phases.

Despite extensive searches, the scientific data necessary to populate these sections for this compound specifically is not available. Research on related compounds, such as 2,4,5-trichlorophenol and 2,4,6-trichlorophenol, exists but cannot be accurately extrapolated to the iodinated form, as the presence of an iodine atom significantly alters a compound's chemical properties, behavior, and fate in the environment.

Halogenated phenols, as a class, are recognized as disinfection byproducts (DBPs) that can form during water treatment processes when disinfectants like chlorine react with natural organic matter in the presence of halides such as iodide. nih.govcsic.esacs.org These compounds are of environmental interest due to their potential for persistence and toxicity. However, specific studies detailing the detection, environmental partitioning, or volatilization of the this compound isomer are not present in the available literature.

Consequently, it is not possible to provide a scientifically accurate and informative article that adheres to the requested detailed outline for this specific compound.

Environmental Occurrence, Distribution, and Fate Mechanisms

Formation of Halogenated Disinfection Byproducts in Water Treatment

The disinfection of water is a critical process for public health, aimed at eliminating pathogenic microorganisms. However, chemical disinfectants, such as chlorine, can react with natural organic matter (NOM) and anthropogenic contaminants present in the source water to form a variety of disinfection byproducts (DBPs). nih.govnih.gov Among these, halogenated DBPs are of significant concern due to their potential adverse health effects. The formation of these compounds is a complex process influenced by factors such as the type of disinfectant used, the concentration and nature of organic precursors, water temperature, pH, and the presence of halides like bromide and iodide. wisdomlib.orgacs.org

When both chlorine and iodine are present in the water, a mixture of chlorinated, iodinated, and mixed chloro-iodo DBPs can be formed. nih.govresearchgate.net The primary mechanism involves the oxidation of iodide (I⁻), naturally present in water sources or introduced through pollution, by disinfectants like free chlorine (hypochlorous acid, HOCl) to form hypoiodous acid (HOI). nih.govmit.edu This reactive iodine species can then participate in electrophilic substitution reactions with organic precursors.

While the formation of various iodinated disinfection byproducts (I-DBPs) such as iodo-trihalomethanes (I-THMs) and iodo-haloacetic acids (I-HAAs) is well-documented, specific research on the formation of 6-Iodo-2,4,5-trichlorophenol as a DBP is not extensively available in the reviewed scientific literature. However, based on established chemical principles of DBP formation, a plausible pathway can be postulated.

Phenolic compounds, including chlorophenols, are known precursors to DBPs. epa.govpurewaterproducts.com 2,4,5-Trichlorophenol (B144370), a compound formerly used as a fungicide and bactericide, can be present in water sources due to historical use and contamination. wikipedia.orgnih.gov During water treatment, 2,4,5-trichlorophenol can react with disinfectants. Studies have shown that the chlorination of 2,4,5-trichlorophenol can lead to further chlorination or oxidation, forming other chlorinated phenols and chloro-p-benzoquinones. tandfonline.com

In a scenario where both 2,4,5-trichlorophenol and iodide are present during chlorination, the formation of this compound is theoretically possible. The HOCl would oxidize iodide to the more reactive electrophile, hypoiodous acid (HOI). Subsequently, HOI could react with the 2,4,5-trichlorophenol molecule. The substitution of a hydrogen atom with an iodine atom on the aromatic ring would likely occur at the most nucleophilic position. In the 2,4,5-trichlorophenol molecule, the carbon at position 6 is activated by the hydroxyl group and is the only available position for electrophilic substitution, suggesting that iodination would preferentially occur there to form this compound.

The reaction kinetics and yield of this specific DBP would be dependent on several factors, as detailed in the table below.

Table 1: Factors Influencing the Formation of Halogenated Phenolic DBPs

| Factor | Influence on Formation |

|---|---|

| Precursor Concentration | Higher concentrations of 2,4,5-trichlorophenol and iodide would likely increase the formation potential of this compound. |

| Disinfectant Type and Dose | The use of free chlorine is necessary to oxidize iodide to hypoiodous acid. The dose will affect the rate of both iodide oxidation and reactions with the phenolic precursor. |

| pH | The pH of the water influences the speciation of both hypochlorous acid and the phenolic precursor, thereby affecting reaction rates. The formation of many DBPs is pH-dependent. wisdomlib.org |

| Temperature | Higher water temperatures generally increase the rate of chemical reactions, potentially leading to faster formation of DBPs. |

| Contact Time | Longer contact times between the disinfectant, iodide, and the organic precursor can lead to higher concentrations of DBPs. |

It is important to note that while the formation of mixed halogenated phenols has been observed during water disinfection, nih.gov direct observational data and detailed research findings specifically for this compound remain limited. Further research, including laboratory-controlled studies and monitoring of treated water, would be necessary to confirm its formation, determine its prevalence, and understand its toxicological significance.

Mechanistic Biological Interactions in Non Human Systems

Molecular Interactions with Non-Mammalian Receptors

The binding affinity of halogenated phenolic compounds, including 6-Iodo-2,4,5-trichlorophenol, to thyroid hormone receptors (TRs) has been a subject of scientific inquiry, particularly in aquatic organisms like zebrafish which are utilized as model organisms for studying endocrine disruption. nih.gov Studies have revealed that the affinity of these compounds for the zebrafish thyroid hormone receptor beta (TRβ) is influenced by the degree and nature of halogenation. nih.gov

Research employing competitive binding assays with recombinant zebrafish TRβ protein has demonstrated that the binding affinity generally increases with a greater degree of halogenation and the atomic mass and radius of the halogens. nih.govresearchgate.net Iodinated compounds, within their respective classes, consistently exhibit the highest affinity for TRβ. nih.govresearchgate.net This increased affinity is correlated with the compound's increased molecular weight, volume, and hydrophobicity. researchgate.net

Interactive Table: Binding Affinities of Selected Compounds to Zebrafish TRβ

| Compound | Ki (nM) for Zebrafish TRβ |

| T3 | 0.40 |

| T4 | 6.66 |

| 2,4,6-Trichlorophenol (B30397) | Higher affinity than human TRβ |

| 2,4,6-Trifluorophenol | Higher affinity than human TRβ |

Note: A lower Ki value indicates a higher binding affinity. Data is based on competitive binding assays. nih.govnih.gov

Effects on Microbial Physiology and Metabolic Pathways

The introduction of this compound and related chlorinated phenols into microbial environments can significantly impact microbial physiology and metabolic activities.

Chlorophenols are known to interact with and modulate the activity of various microbial enzymes. For instance, laccase, an enzyme produced by the white-rot fungus Coriolus versicolor, can oxidize 2,4,6-trichlorophenol. nih.gov The immobilization of this enzyme has been shown to enhance its stability and resistance to inhibitory effects, allowing it to function under a wider range of pH and temperature conditions. nih.gov The primary products of this enzymatic oxidation include 3,5-dichlorocatechol, 2,6-dichloro-1,4-benzoquinone, and 2,6-dichloro-1,4-hydroquinone. nih.gov

In other microbial systems, the degradation of chlorophenols is facilitated by a series of enzymatic reactions. In Ralstonia eutropha JMP134(pJP4), the degradation of 2,4,6-TCP involves a 2,4,6-TCP monooxygenase (TcpA), 6-chlorohydroxyquinol 1,2-dioxygenase (TcpC), and maleylacetate (B1240894) reductase (TcpD). nih.gov Similarly, soybean peroxidase, in the presence of hydrogen peroxide, can catalyze the biodegradation of 2,4,6-trichlorophenol. mdpi.com

The presence of chlorinated phenols can exert selective pressure on microbial communities, leading to shifts in their structure and the expression of specific metabolic genes. In environments contaminated with 2,4,6-trichlorophenol, there is often an enrichment of microbial populations capable of its degradation. mdpi.com For example, the use of sludge fermentation broth as a co-metabolic carbon source has been shown to promote the growth of microorganisms with genes for chlorophenol degradation, such as PcpA, pcaF, pcaI, Mal-r, chqB, and fadA. mdpi.com

Studies have demonstrated that in a photolytic circulating-bed biofilm reactor treating 2,4,6-TCP, the microbial community structure can change dramatically. nih.gov While a known degrader of chlorinated aromatics, Burkholderia xenovorans, was initially dominant, it was later replaced by strains known for biofilm formation and the ability to degrade non-chlorinated aromatics. nih.gov Furthermore, research on sequencing batch biofilm reactors has shown that different concentrations of 2,4,6-TCP can have varying effects on nitrification and denitrification processes, indicating a complex influence on microbial community function. nih.gov The formation of 2,4,6-trichloroanisole (B165457) (a compound with a distinct odor) from 2,4,6-trichlorophenol in water is a result of microbial O-methylation, a process catalyzed by chlorophenol O-methyltransferases (CPOMTs) found in bacteria, fungi, and even some cyanobacteria and algae. nih.govresearchgate.net

Modulation of Enzyme Activity in Microorganisms

Biochemical Responses and Ecological Effects in Aquatic Organisms (e.g., Tetrahymena pyriformis)

The ciliated protozoan Tetrahymena pyriformis is a widely used model organism in aquatic toxicology to assess the biochemical responses and ecological effects of chemical compounds. The toxicity of phenols to T. pyriformis is often evaluated by measuring the 50% growth inhibitory concentration (IC50). ajrconline.org Quantitative structure-activity relationship (QSAR) studies have been developed to predict the toxicity of various substituted phenols to this organism. ajrconline.orgresearchgate.net These models often incorporate descriptors such as the logarithm of the 1-octanol/water partition coefficient (log Kow), which relates to the hydrophobicity of the compound. ajrconline.org

The toxicity of chlorophenols to Tetrahymena is generally not believed to occur through a radical-mediated mechanism. researchgate.net Instead, the toxic responses are often attributed to mechanisms like polar narcosis and the uncoupling of oxidative phosphorylation. researchgate.net

Biotransformation and Metabolic Routes in Non-Human Biological Systems

In various non-human biological systems, this compound and related compounds undergo biotransformation, leading to the formation of various metabolites. In fathead minnows exposed to 2,4,5-trichlorophenol (B144370), the compound is known to bioaccumulate. waterquality.gov.au

Microbial degradation represents a significant biotransformation pathway for chlorophenols. The aerobic bacterial degradation of 2,4,6-trichlorophenol, for instance, is initiated by a monooxygenase that converts it to 2,6-dichlorohydroquinone. researchgate.net This is followed by further enzymatic reactions that lead to the formation of 6-chlorohydroxyquinol, 2-chloromaleylacetate, and eventually maleylacetate. nih.govresearchgate.net In some fungi, such as Coriolus versicolor, laccase-mediated oxidation leads to the formation of 3,5-dichlorocatechol, 2,6-dichloro-1,4-benzoquinone, and 2,6-dichloro-1,4-hydroquinone. nih.gov

In certain aquatic algae, such as Tetraselmis marina, a different biotransformation route has been observed for compounds like 2,4,6-trichlorophenol. This involves O-glucosylation to form a glucopyranoside conjugate, which can then undergo further malonylation. researchgate.net

The anaerobic degradation of chlorophenols also occurs, often as a sequential process with aerobic degradation, and has been shown to be effective in treating industrial wastewater containing these compounds. frontiersin.org The specific metabolic pathways and the efficiency of degradation can vary significantly depending on the microbial species and the environmental conditions. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations of Molecular Properties and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the molecular and electronic properties of halogenated phenols. For instance, DFT with the B3LYP functional and a 6-311++G(d,p) basis set has been used to study related compounds like 2,4,5-trichlorophenol (B144370). nih.gov Such calculations can optimize the molecular geometry and predict properties like dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO).

While specific calculations for 6-Iodo-2,4,5-trichlorophenol are not extensively reported in the provided results, the methodologies applied to similar molecules are directly transferable. The presence of the iodine atom, being larger and more polarizable than chlorine, would significantly influence the electronic structure. The electron-withdrawing nature of the halogen substituents and their position on the phenol (B47542) ring are key determinants of the compound's reactivity and electronic properties. acs.org Theoretical calculations can precisely quantify these effects. researchgate.net

Table 1: Representative Calculated Molecular Properties (Hypothetical based on similar compounds)

| Property | Predicted Value | Method |

|---|---|---|

| Dipole Moment | ~2.5 - 3.5 D | DFT/B3LYP |

| HOMO Energy | ~ -6.5 eV | DFT/B3LYP |

| LUMO Energy | ~ -1.0 eV | DFT/B3LYP |

| Polarizability | > 20 ų | DFT/B3LYP |

Note: This table is illustrative and based on typical values for similar halogenated phenols. Actual values for this compound would require specific calculations.

Reaction Pathway Modeling and Mechanistic Prediction

Computational modeling is crucial for understanding the transformation and degradation pathways of halogenated phenols.

The degradation of halogenated phenols often involves the removal of halogen atoms. Studies on related compounds reveal several potential mechanisms.

Reductive Dehalogenation : This process involves the replacement of a halogen atom with a hydrogen atom. It is a key step in the microbial degradation of many chlorinated phenols. For example, the degradation of 2,4,6-trichlorophenol (B30397) by the fungus Phanerochaete chrysosporium involves initial oxidative dechlorination followed by reductive dechlorination steps. nih.govnih.gov Similarly, anaerobic microbial consortia have been shown to reductively deiodinate 2,4,6-triiodophenol (B146134), preferentially removing ortho-substituted iodines. researchgate.net Computational modeling can help to elucidate the reaction mechanism, which can proceed via radical pathways. researchgate.net

Oxidative Dechlorination : This mechanism is often initiated by enzymes like lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP), which oxidize the phenol to a quinone, releasing a chloride ion. nih.govnih.gov Chemical oxidation using agents like hydrogen peroxide catalyzed by molybdate (B1676688) ions can also achieve dechlorination, possibly through a singlet oxygen pathway. nih.gov

Hydrolytic Dehalogenation : In some cases, a halogen substituent can be replaced by a hydroxyl group, a process that can be modeled to understand its feasibility under different conditions.

For this compound, the weaker carbon-iodine bond compared to the carbon-chlorine bond suggests that deiodination would be a more favorable initial step in many degradation pathways.

By calculating the energies of reactants, transition states, and products, computational chemistry can map out the energy landscape of a reaction. nih.gov This analysis helps to identify the most likely transformation pathways by determining the activation barriers for each potential step. For the degradation of this compound, energy landscape analysis could compare the feasibility of initial deiodination versus dechlorination, or attack at different positions on the aromatic ring. These calculations, often performed at various temperatures, can also determine the rate constants for different reaction pathways using Transition State Theory (TST). nih.gov

Elucidation of Deiodination and Dechlorination Mechanisms

Quantitative Structure-Activity Relationship (QSAR) Studies for Non-Human Biological Interactions

QSAR models are statistical models that relate the chemical structure of a compound to its biological activity. researchgate.net For environmental toxicology, QSARs can predict the toxicity of chemicals to non-human organisms like fish or bacteria.

For ionizable organic chemicals like phenols, QSAR models often use descriptors that account for the chemical's speciation at a given pH, such as the liposome-water distribution ratio (log Dlipw(pH)). ufz.de A baseline toxicity QSAR for the fish embryo toxicity (FET) test has been developed and extended to include ionizable compounds. ufz.de

While a specific QSAR study focused solely on this compound is not available in the search results, its properties can be used as input for existing models. The toxicity of phenols is often linked to mechanisms like polar narcosis or uncoupling of oxidative phosphorylation. researchgate.net The high lipophilicity and potential for ionization of this compound would be key parameters in such a QSAR analysis. The toxic ratio (TR), which compares observed toxicity to baseline toxicity predicted by QSAR, can indicate a specific mode of action. ufz.de For example, a study on various trichlorophenols in the FET model showed varying TR values, indicating differences in their toxic mechanisms. ufz.de

Molecular Docking and Dynamics Simulations with Non-Human Biomolecules

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction of a small molecule (ligand) with a biological macromolecule (receptor) like a protein or enzyme. arxiv.orgresearchgate.netwindows.net

Molecular Docking : This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com The strength of the interaction is estimated using a scoring function, which often correlates with binding affinity. For this compound, docking could be used to investigate its potential to inhibit enzymes in non-human organisms, such as the dehalogenases found in bacteria that degrade halogenated compounds. researchgate.netenvipath.org

Molecular Dynamics (MD) Simulations : MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of its stability and the nature of the interactions. mdpi.comnih.gov By simulating the movements of atoms, MD can reveal conformational changes in the protein upon ligand binding and provide a more detailed understanding of the binding thermodynamics. windows.net

For instance, studies have investigated the binding of halogenated phenols to receptors like the zebrafish thyroid receptor β. These studies show that binding affinity is influenced by the type and degree of halogenation. nih.gov Molecular docking and MD simulations could be employed to model the interaction of this compound with such receptors, providing insights into its potential as an endocrine disruptor in aquatic wildlife. The simulations would help to identify key amino acid residues involved in the binding and the types of interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic interactions) that stabilize the complex.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,4,5-Trichlorophenol |

| 2,4,6-Trichlorophenol |

| 2,4,6-Triiodophenol |

| 2,6-Dichloro-1,4-benzoquinone |

| Phanerochaete chrysosporium |

| Lignin peroxidase (LiP) |

| Manganese peroxidase (MnP) |

Q & A

Basic Research Questions

Q. What are the optimal analytical methods for detecting and quantifying 6-iodo-2,4,5-trichlorophenol in complex environmental matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with derivatization is recommended for trace-level detection. Derivatization using BSTFA or MTBSTFA improves volatility and sensitivity. For samples with co-eluting isomers (e.g., 2,4,5-trichlorophenol and 2,4,6-trichlorophenol), employ high-resolution GC columns (e.g., DB-5MS) and confirm peaks via selective ion monitoring (SIM) . Validate the method using spiked recovery experiments in matrices like soil or wastewater.

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodological Answer : Store the compound in amber glass vials at 4°C under inert gas (e.g., argon) to prevent photodegradation and iodination side reactions. Use fume hoods for handling, and pair with PPE (nitrile gloves, lab coat, safety goggles). Waste disposal must comply with halogenated phenol regulations, including neutralization with sodium bicarbonate before incineration .

Q. What synthetic routes are available for this compound, and how can purity be optimized?

- Methodological Answer : Iodination of 2,4,5-trichlorophenol via electrophilic substitution using iodine monochloride (ICl) in acetic acid at 60–80°C yields the target compound. Purify via column chromatography (silica gel, hexane:ethyl acetate 9:1) and confirm purity via HPLC with UV detection at 280 nm. Monitor for residual solvents (e.g., acetic acid) using headspace GC-MS .

Advanced Research Questions

Q. How do surfactants influence the photocatalytic degradation kinetics of this compound?

- Methodological Answer : Ionic surfactants (e.g., SDS) enhance degradation rates by stabilizing reactive oxygen species (ROS) on TiO₂ surfaces. Design experiments with controlled surfactant concentrations (0.1–1.0 mM) and measure ROS generation via electron paramagnetic resonance (EPR). Compare non-ionic surfactants (e.g., Triton X-100) to assess electrostatic effects on catalyst-pollutant interactions .

Q. What mechanisms explain contradictory data in the persistence of this compound under varying redox conditions?

- Methodological Answer : Anaerobic environments may promote reductive deiodination, while aerobic conditions favor oxidative cleavage. Use controlled bioreactors with Eh/pH monitoring and track intermediates via LC-QTOF-MS. For conflicting results, validate microbial consortia composition via 16S rRNA sequencing to identify species responsible for divergent degradation pathways .

Q. How can researchers resolve co-elution issues in GC-MS analysis of halogenated phenol derivatives?

- Methodological Answer : Employ tandem mass spectrometry (GC-MS/MS) with MRM transitions to differentiate co-eluting isomers like this compound and 2,4,6-trichlorophenol. Optimize derivatization conditions (e.g., trimethylsilylation) to enhance chromatographic separation. Validate with isotopically labeled internal standards (e.g., 2,4,5-trichlorophenol-d₂) .

Q. What advanced oxidation processes (AOPs) are most effective for degrading this compound, and how do reaction pathways differ?

- Methodological Answer : Electro-Fenton systems with sacrificial iron anodes generate Fe²⁺/Fe³⁺ cycles, producing hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻). Compare with UV/H₂O₂ systems to evaluate iodine radical (I•) formation. Use scavengers (e.g., tert-butanol for •OH) to quantify radical contributions. Track iodine speciation via ion chromatography .

Data Analysis and Experimental Design

Q. How should researchers design kinetic studies to account for halogen-specific degradation intermediates?

- Methodological Answer : Conduct time-resolved sampling (0–24 hrs) and analyze intermediates via high-resolution mass spectrometry (HRMS). Use pseudo-first-order kinetics models with corrections for pH-dependent speciation. For iodinated compounds, include controls for iodine release (e.g., iodate/iodide quantification via ICP-MS) .

Q. What statistical approaches are recommended for interpreting variability in ecotoxicity assays involving this compound?

- Methodological Answer : Apply multivariate analysis (e.g., PCA) to distinguish compound-specific toxicity from matrix effects. Use dose-response curves with Hill equation fitting to calculate EC₅₀ values. Replicate assays (n ≥ 6) to address biological variability, and apply ANOVA with post-hoc Tukey tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.